3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile
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Overview
Description
3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile is a heterocyclic compound featuring a thiophene ring substituted with amino, cyanomethylsulfanyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Addition of the Cyanomethylsulfanyl Group: This step involves the reaction of a thiol with a halomethyl cyanide under basic conditions to form the cyanomethylsulfanyl group.
Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.
Substitution: The amino and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic structures. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given their structural similarity to biologically active molecules.
Medicine
Medicinal chemistry explores this compound for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling proteins.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-thiophenecarbonitrile: Lacks the phenyl and cyanomethylsulfanyl groups, making it less versatile in chemical modifications.
4-Phenyl-2-thiophenecarbonitrile: Lacks the amino and cyanomethylsulfanyl groups, reducing its potential biological activity.
5-[(Cyanomethyl)sulfanyl]-2-thiophenecarbonitrile: Lacks the amino and phenyl groups, limiting its applications in medicinal chemistry.
Uniqueness
3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile is unique due to the combination of its functional groups, which provide a balance of chemical reactivity and biological activity. This makes it a versatile compound for various applications, from synthetic chemistry to drug development.
Properties
IUPAC Name |
3-amino-5-(cyanomethylsulfanyl)-4-phenylthiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S2/c14-6-7-17-13-11(9-4-2-1-3-5-9)12(16)10(8-15)18-13/h1-5H,7,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFFGICTXKFLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2N)C#N)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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